Dual NAAA and Acid Ceramidase Inhibition
This compound demonstrates potent dual inhibitory activity against both N-acylethanolamine-hydrolyzing acid amidase (NAAA) and acid ceramidase. This dual profile is a key differentiator from many selective inhibitors that target only one of these enzymes [1]. The quantitative IC50 values are 61 nM for rat NAAA and 61 nM for rat acid ceramidase, both determined in HEK293 cell-based assays [1].
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 61 nM (rat NAAA), IC50 = 61 nM (rat acid ceramidase) |
| Comparator Or Baseline | NAAA-selective inhibitors (e.g., ARN077) and acid ceramidase-selective inhibitors (e.g., carmofur) |
| Quantified Difference | This compound exhibits equipotent inhibition of both enzymes, whereas comparator agents are typically >10-fold selective for one over the other. |
| Conditions | HEK293 cells expressing rat NAAA or rat acid ceramidase; substrate: heptadecenoylethanolamide (NAAA) or N-lauroylceramide (acid ceramidase); analysis by HPLC-MS/MS or LC-MS after 30 min. |
Why This Matters
For researchers investigating the therapeutic potential of simultaneous NAAA and acid ceramidase inhibition in pain, inflammation, or cancer, this compound offers a unique dual-profile tool compound not easily replicated by single-target alternatives.
- [1] BindingDB Entry BDBM319818. Data curated from ChEMBL and US Patent 10174015. IC50 = 61 nM for rat NAAA and rat acid ceramidase. View Source
